molecular formula C12H8F3NO2S B1302479 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one CAS No. 265126-59-8

1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one

Cat. No.: B1302479
CAS No.: 265126-59-8
M. Wt: 287.26 g/mol
InChI Key: NZDSWLLTRXSEHB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a 4-(trifluoromethoxy)phenyl group and at position 4 with an acetyl group. Its molecular formula is C₁₂H₈F₃NO₂S, with a molecular weight of 287.26 g/mol . The trifluoromethoxy (–OCF₃) substituent enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. The compound is identified by CAS number 265126-59-8 and is typically synthesized via cyclization or coupling reactions involving halogenated precursors .

Properties

IUPAC Name

1-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c1-7(17)10-6-19-11(16-10)8-2-4-9(5-3-8)18-12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDSWLLTRXSEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372545
Record name 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265126-59-8
Record name 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Method (Adapted from Related Thiazole Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 Reaction of carbothioamide derivative with 3-chloro-2,4-pentanedione in ethanol with catalytic triethylamine under reflux for 2 hours Cyclization to form 4-methylthiazol-5-yl ethanone intermediate Yield: ~90%; product isolated by filtration and recrystallization; confirmed by IR and NMR spectroscopy

This method highlights the use of α-haloketones and carbothioamides to form the thiazole ring with an ethanone substituent at the 4-position.

Introduction of the 4-(Trifluoromethoxy)phenyl Group

The 4-(trifluoromethoxy)phenyl substituent is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, using 1-iodo-4-(trifluoromethoxy)benzene as a key building block.

Key Reactions and Conditions

Reaction Type Reagents Solvent Temperature Time Yield Notes
Sonogashira Coupling 1-Iodo-4-(trifluoromethoxy)benzene, 2-(2-propynyloxy)tetrahydro-2H-pyran, PdCl2(PPh3)2, CuI, NaHCO3 THF/H2O 20 °C 48 h 64% Inert atmosphere, CO flushing; product purified by silica gel chromatography
Suzuki Coupling 1-Iodo-4-(trifluoromethoxy)benzene, 6-chloro-5-methylpyridin-3-ylboronic acid, K2CO3, Pd(PPh3)4 DMF/H2O 120 °C (irradiation) 10 min >97% purity Inert atmosphere; product isolated by preparative HPLC

These palladium-catalyzed couplings enable the efficient attachment of the trifluoromethoxyphenyl group to heterocyclic cores, including thiazoles.

Functionalization to Obtain this compound

After constructing the thiazole ring and installing the trifluoromethoxyphenyl substituent, the ethanone group at the 4-position is either retained from the cyclization step or introduced via acylation reactions.

  • The ethanone moiety is typically part of the starting α-haloketone or diketone used in the thiazole ring formation.
  • Purification is achieved by recrystallization or chromatographic techniques.
  • Structural confirmation is done by IR (noting C=O stretch near 1698 cm⁻¹), NMR (1H and 13C), and mass spectrometry.

Summary Table of Preparation Methods

Step Starting Materials Key Reagents & Catalysts Conditions Yield Notes
Thiazole ring formation Carbothioamide derivative + α-haloketone (e.g., 3-chloro-2,4-pentanedione) Triethylamine (catalytic) Ethanol, reflux, 2 h ~90% Precipitate filtered and recrystallized
Introduction of trifluoromethoxyphenyl 1-Iodo-4-(trifluoromethoxy)benzene + alkyne or boronic acid PdCl2(PPh3)2, CuI, NaHCO3 or Pd(PPh3)4, K2CO3 THF/H2O, 20 °C, 48 h or DMF/H2O, 120 °C, 10 min (irradiation) 64% to >97% purity Inert atmosphere, chromatographic purification
Final purification Crude product Silica gel chromatography, recrystallization Ambient conditions Variable Confirmed by IR, NMR, MS

Research Findings and Analytical Data

  • The key intermediate thiazole ethanone compounds show characteristic IR absorption bands for C=O (~1698 cm⁻¹) and C=N (~1602 cm⁻¹).
  • 1H NMR spectra confirm aromatic and heterocyclic proton environments consistent with the proposed structures.
  • Mass spectrometry (APCI or EIMS) confirms molecular ion peaks matching the molecular weight of 287.26 g/mol for the target compound.
  • The trifluoromethoxy group is confirmed by 19F NMR signals near -58 ppm.
  • Yields vary depending on reaction conditions but generally range from 60% to over 90% for key steps.

Chemical Reactions Analysis

1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogues, focusing on substituent variations and their physicochemical impacts:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one –OCF₃ at phenyl, acetyl at thiazole C4 C₁₂H₈F₃NO₂S 287.26 265126-59-8 High lipophilicity, potential CNS activity
1-(2-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-4-yl)ethan-1-one –CF₃ at phenyl, acetyl at thiazole C4 C₁₂H₈F₃NOS 271.26 263564-37-0 Enhanced electron-withdrawing effects
1-(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one –CF₃ at phenyl, amino (–NH–) linkage, acetyl at thiazole C5 C₁₂H₈F₃N₃OS 299.27 MFCD02571398 Amine functionality for H-bonding
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one Simple phenyl group, acetyl at thiazole C4 C₁₁H₉NOS 203.26 10045-52-0 Baseline structure for SAR studies
1-[2-(3-Fluoro-4-methyl-phenyl)-thiazol-4-yl]-ethanone –F and –CH₃ at phenyl, acetyl at thiazole C4 C₁₂H₁₀FNO₂S 251.28 228581-94-0 Steric effects alter binding affinity

Key Differences and Implications

  • Synthetic Complexity: Compounds with amino linkages (e.g., MFCD02571398) require multi-step syntheses, whereas acetylated thiazoles (e.g., CAS 10045-52-0) are simpler to prepare .
  • Biological Activity : The trifluoromethoxy derivative’s larger substituent may enhance blood-brain barrier penetration compared to smaller groups like –F or –CH₃ .

Physicochemical Data

  • Solubility : The –OCF₃ group likely reduces aqueous solubility compared to –CF₃ or –NH– analogues, as seen in related sulfonyl compounds .

Biological Activity

1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one, also known by its CAS number 265126-59-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3NO2S, with a molecular weight of approximately 287.26 g/mol. The presence of the trifluoromethoxy group is significant as it may influence the compound's biological activity through electronic effects and steric hindrance.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines. In vitro assays revealed IC50 values ranging from 0.29 to 0.90 µM for related thiazole compounds against HePG-2 and Caco-2 cell lines .

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. A study demonstrated that similar compounds exhibited notable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Thiazole-based compounds have been reported to possess anti-inflammatory properties. For example, derivatives have shown effectiveness in reducing inflammation in various models, suggesting their potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • DNA Interaction : Some thiazole derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : It is suggested that these compounds may influence oxidative stress pathways, contributing to their anticancer and anti-inflammatory effects .

In Vitro Studies

In a recent study published in Molecules, various thiazole derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .

In Vivo Studies

While most studies focus on in vitro assays, preliminary in vivo studies have shown promise for thiazole derivatives in reducing tumor size in animal models. Further research is necessary to confirm these findings and understand the pharmacokinetics involved.

Data Summary Table

Biological ActivityAssay TypeIC50 (µM)Reference
Anticancer (HePG-2)In Vitro0.29 - 0.90
AntimicrobialIn VitroVaries
Anti-inflammatoryIn VivoNot specified

Q & A

Q. Key Reaction Conditions

StepReagents/ConditionsReference
Thiazole synthesisThioamide, α-bromoketone, ethanol, reflux
Friedel-CraftsAcetyl chloride, AlCl₃, anhydrous conditions
Trifluoromethoxy introductionCu-mediated coupling, aryl boronic acids

Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the thiazole proton resonates at δ 7.8–8.2 ppm, while the trifluoromethoxy group shows a distinct ¹⁹F signal at δ -57 to -55 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL or SIR97) resolves bond lengths and angles, validating the thiazole-aryl orientation. A typical C-S bond length in the thiazole ring is ~1.74 Å .

Q. Key Data

TechniqueCritical ParametersReference
¹H NMRThiazole protons: δ 7.8–8.2 ppm
¹⁹F NMRCF₃O group: δ -57.7 ppm (major isomer)
X-rayC-S bond: 1.74 Å, dihedral angle: 85–90°

How can reaction conditions be optimized for higher yield in synthesizing the thiazole ring?

Q. Advanced

  • Catalytic Systems : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency. For example, 70–80°C for 1 hour improves yields by 20–30% compared to traditional methods .
  • Microwave Assistance : Shorten reaction time (15–30 minutes) and reduce side products via controlled dielectric heating .

How to resolve discrepancies between spectroscopic data and crystallographic results?

Advanced
Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures).

  • Multi-Technique Validation : Cross-validate NMR data with X-ray results. For instance, if ¹H NMR suggests free rotation of the trifluoromethoxy group but X-ray shows a fixed conformation, consider temperature-dependent NMR studies to detect restricted rotation .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify steric or electronic influences .

What computational methods predict the compound’s physicochemical properties?

Q. Advanced

  • DFT for NMR Prediction : Optimize molecular geometry using Gaussian09 or ORCA, then calculate ¹⁹F NMR shifts. For example, DFT-predicted δ -57.7 ppm matches experimental data within ±0.5 ppm .
  • Solubility Modeling : Use COSMO-RS to estimate logP (~2.1) and solubility in organic solvents, aiding purification strategy design .

How to design experiments to assess biological activity targeting specific enzymes?

Q. Advanced

  • Target Identification : Use structural analogs (e.g., N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide) as ligands in X-ray co-crystallization studies with enzymes like kinases or proteases. This reveals binding modes and key interactions (e.g., hydrogen bonds with thiazole sulfur) .
  • Activity Assays :
    • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity).
    • Cellular Uptake : Use LC-MS to quantify intracellular concentration, correlating with cytotoxicity data .

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